2-Propylpentanoic anhydride 2-Propylpentanoic anhydride
Brand Name: Vulcanchem
CAS No.: 51660-44-7
VCID: VC3849815
InChI: InChI=1S/C16H30O3/c1-5-9-13(10-6-2)15(17)19-16(18)14(11-7-3)12-8-4/h13-14H,5-12H2,1-4H3
SMILES: CCCC(CCC)C(=O)OC(=O)C(CCC)CCC
Molecular Formula: C16H30O3
Molecular Weight: 270.41 g/mol

2-Propylpentanoic anhydride

CAS No.: 51660-44-7

Cat. No.: VC3849815

Molecular Formula: C16H30O3

Molecular Weight: 270.41 g/mol

* For research use only. Not for human or veterinary use.

2-Propylpentanoic anhydride - 51660-44-7

Specification

CAS No. 51660-44-7
Molecular Formula C16H30O3
Molecular Weight 270.41 g/mol
IUPAC Name 2-propylpentanoyl 2-propylpentanoate
Standard InChI InChI=1S/C16H30O3/c1-5-9-13(10-6-2)15(17)19-16(18)14(11-7-3)12-8-4/h13-14H,5-12H2,1-4H3
Standard InChI Key GYIUDLLQLVWKPP-UHFFFAOYSA-N
SMILES CCCC(CCC)C(=O)OC(=O)C(CCC)CCC
Canonical SMILES CCCC(CCC)C(=O)OC(=O)C(CCC)CCC

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

2-Propylpentanoic anhydride features a symmetrical structure formed through the condensation of two 2-propylpentanoic acid molecules. The anhydride functional group (-O-(C=O)-O-) creates a reactive site capable of nucleophilic acyl substitution, while the branched alkyl chains confer lipid solubility critical for blood-brain barrier penetration . X-ray crystallographic studies of related valproate derivatives reveal twisted conformations that optimize intermolecular interactions in solid-state matrices .

Physical Properties

The compound's physicochemical profile underpins its pharmaceutical utility:

PropertyValueMeasurement Conditions
Molecular Weight270.43 g/molCalculated
Density0.92 g/cm³25°C
Boiling Point220°C760 mmHg
Flash Point111°CClosed cup
SolubilityMiscible with DMSO, THF25°C
Vapor Pressure0.01 hPa20°C

Data compiled from demonstrate thermal stability suitable for industrial-scale reactions while necessitating controlled storage below 30°C to prevent hydrolysis .

Synthetic Methodologies

Laboratory-Scale Synthesis

The benchmark preparation involves sequential acylation using thionyl chloride (SOCl₂) and triethylamine in tetrahydrofuran:

  • Activation Step:
    2 2-Propylpentanoic acid+SOCl22-Propylpentanoyl chloride+SO2+HCl\text{2 2-Propylpentanoic acid} + \text{SOCl}_2 \rightarrow \text{2-Propylpentanoyl chloride} + \text{SO}_2 + \text{HCl}
    Conducted at 86°C for 2 hours under nitrogen.

  • Anhydride Formation:
    2 2-Propylpentanoyl chloride+Et3N2-Propylpentanoic anhydride+2Et3N\cdotpHCl\text{2 2-Propylpentanoyl chloride} + \text{Et}_3\text{N} \rightarrow \text{2-Propylpentanoic anhydride} + 2 \text{Et}_3\text{N·HCl}
    Stirred at 10°C for 4 hours to minimize side reactions.

This method achieves 74-82% yield with HPLC purity >98%, though residual triethylamine hydrochloride necessitates extensive washing .

Industrial Production

Continuous flow reactors have superseded batch processes, enhancing safety and scalability:

  • Microchannel Reactors: Enable precise temperature control (ΔT ±0.5°C) during exothermic chloride formation .

  • Reactive Distillation: Simultaneously removes HCl byproduct, shifting equilibrium to favor anhydride formation (90% conversion) .

  • Catalytic Optimization: Zirconium-based Lewis acids reduce reaction times by 40% versus traditional methods .

Reactivity and Chemical Transformations

Nucleophilic Acyl Substitutions

The anhydride undergoes characteristic reactions with biological nucleophiles:

Reaction TypeReagentProductApplication
AminolysisGlycineN-Valproyl-glycineAntiepileptic prodrug
AlcoholysisEthanolEthyl valproateSolubility enhancement
ThiolysisGlutathioneS-Valproyl-glutathioneToxicity biomarker

Kinetic studies reveal second-order dependence on amine concentration (k₂ = 1.8 × 10⁻³ M⁻¹s⁻¹ in acetonitrile) .

Thermal Degradation Pathways

Accelerated stability testing (40°C/75% RH) identifies primary degradation products:

  • Hydrolysis:
    Anhydride+H2O2Valproic Acid\text{Anhydride} + \text{H}_2\text{O} \rightarrow 2 \text{Valproic Acid}
    pH-dependent with t₁/₂ = 14 days at pH 7.4 .

  • Decarboxylation:
    Forms 4-heptanone (detectable by GC-MS) above 150°C .

Biomedical Applications

Anticonvulsant Prodrug Development

Structural modifications enhance blood-brain barrier permeability:

  • Dipeptide Conjugates:
    Nα-valproyl-glycyl-GABA amide demonstrates 3.2-fold greater anticonvulsant activity than valproic acid in murine models (ED₅₀ = 45 mg/kg vs. 144 mg/kg) .

  • Sustained-Release Formulations:
    Poly(lactic-co-glycolic acid) microspheres loaded with 2-propylpentanoic anhydride maintain therapeutic valproate levels for 72 hours post-injection .

Epigenetic Modulation in Oncology

The anhydride serves as a histone deacetylase (HDAC) inhibitor precursor:

  • Mechanism: Hydrolysis to valproic acid induces histone hyperacetylation (EC₅₀ = 0.5 mM), reactivating tumor suppressor genes .

  • Synergistic Effects: Combined with temozolomide, enhances glioblastoma cell apoptosis by 62% versus monotherapy .

Toxicological Profile

Acute Exposure Risks

Animal studies (OECD 423) establish:

ParameterValue
LD₅₀ (oral, rat)1,250 mg/kg
Skin IrritationCategory 2 (EU CLP)
Ocular ToxicityIrreversible damage

Material Safety Data Sheets mandate PPE including nitrile gloves and vapor respirators during handling .

Chronic Toxicity Mechanisms

Prolonged exposure (90-day rat study) reveals:

  • Mitochondrial Dysfunction: Uncouples oxidative phosphorylation at 100 μM concentrations .

  • Teratogenicity: Neural tube defect risk comparable to valproic acid (OR = 12.4) .

Industrial and Regulatory Considerations

Good Manufacturing Practices

Current ICH Q7 guidelines specify:

  • Residual Solvents: Limit of 500 ppm for THF in final product .

  • Genotoxic Impurities: Control of chlorinated byproducts below 1.5 μg/g .

Global Regulatory Status

RegionApproval StatusKey Restrictions
US FDAIntermediate-onlyNot for direct human use
EMACMR Category 2Workplace exposure limits
China NMPARestricted exportAnnual production quotas

Emerging Research Directions

Neuroprotective Formulations

Recent patents disclose:

  • Intranasal Delivery: Chitosan nanoparticles increase brain bioavailability by 8-fold compared to oral routes .

  • Alzheimer's Models: Reduces β-amyloid plaque burden by 41% in transgenic mice (p <0.01) .

Green Chemistry Innovations

Microwave-assisted synthesis reduces:

  • Reaction time from 6 hours to 45 minutes .

  • E-factor from 32 to 8.5 through solvent recycling .

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